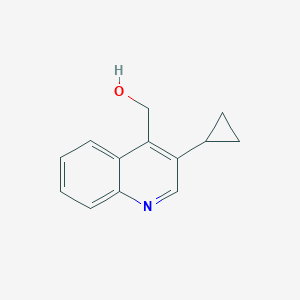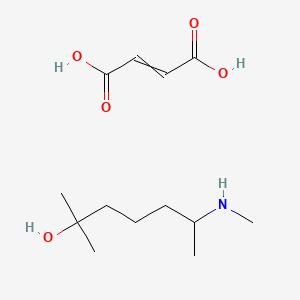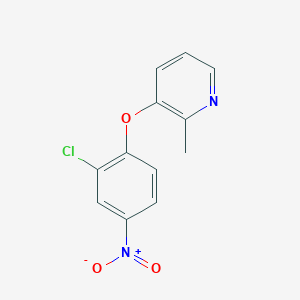
(3-Cyclopropylquinolin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclopropylquinolin-4-yl)methanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound features a quinoline ring system with a cyclopropyl group and a methanol moiety, making it a unique structure with potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylquinolin-4-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The cyclopropyl group can be introduced through cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: (3-Cyclopropylquinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halogens
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
科学的研究の応用
(3-Cyclopropylquinolin-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating infectious diseases, cancer, and neurological disorders.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties .
作用機序
The mechanism of action of (3-Cyclopropylquinolin-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and cell death. Additionally, the compound may interact with other cellular pathways, such as those involved in oxidative stress and apoptosis .
類似化合物との比較
Quinoline: A parent compound with a similar structure but without the cyclopropyl and methanol groups.
Quinolone: A derivative with a carbonyl group at the 4-position, commonly used as an antibacterial agent.
Tetrahydroquinoline: A reduced form of quinoline with hydrogenated ring systems.
Uniqueness: (3-Cyclopropylquinolin-4-yl)methanol is unique due to the presence of the cyclopropyl group and methanol moiety, which can influence its chemical reactivity and biological activity. The cyclopropyl group can enhance the compound’s stability and binding affinity to biological targets, while the methanol moiety can participate in hydrogen bonding and other interactions .
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
(3-cyclopropylquinolin-4-yl)methanol |
InChI |
InChI=1S/C13H13NO/c15-8-12-10-3-1-2-4-13(10)14-7-11(12)9-5-6-9/h1-4,7,9,15H,5-6,8H2 |
InChIキー |
VTAFMAYLCFIGIN-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C3=CC=CC=C3N=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B13867205.png)


![1-Oxaspiro[4.4]nonan-7-amine Hydrochloride](/img/structure/B13867220.png)
![3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B13867232.png)




![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13867255.png)

![Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate](/img/structure/B13867263.png)


